molecular formula C13H19NO3 B14226309 2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- CAS No. 792950-39-1

2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)-

Cat. No.: B14226309
CAS No.: 792950-39-1
M. Wt: 237.29 g/mol
InChI Key: HDLSEGZRMMJAML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. This particular compound is notable for its unique structural features, including an acetyloxy group and a propyl-butadienyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- typically involves multi-step organic reactions. One common method might include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyloxy Group: This step can be carried out using acetylation reactions, where an acetyl group is introduced to the molecule.

    Attachment of the Propyl-Butadienyl Side Chain: This can be done through alkylation reactions, where the side chain is added to the pyrrolidinone core.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Conversely, it can also undergo reduction reactions, gaining electrons and decreasing its oxidation state.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with effects on cellular processes.

    Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: The parent compound without the acetyloxy and propyl-butadienyl groups.

    N-Acetylpyrrolidinone: A similar compound with an acetyl group attached to the nitrogen atom.

    Butadienyl Pyrrolidinones: Compounds with similar butadienyl side chains.

Uniqueness

What sets 2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- apart is its specific combination of functional groups and side chains, which may confer unique chemical and biological properties.

Properties

CAS No.

792950-39-1

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-4-6-11(7-5-2)14-12(16)8-9-13(14)17-10(3)15/h6,11,13H,1,5,7-9H2,2-3H3

InChI Key

HDLSEGZRMMJAML-UHFFFAOYSA-N

Canonical SMILES

CCCC(C=C=C)N1C(CCC1=O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.